molecular formula C9H12ClNO B6200909 (2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride CAS No. 2694057-45-7

(2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

Cat. No.: B6200909
CAS No.: 2694057-45-7
M. Wt: 185.7
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Description

(2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a chiral compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amino alcohol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazines.

Scientific Research Applications

(2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine: The non-hydrochloride form of the compound.

    2-methyl-3,4-dihydro-2H-1,4-benzoxazine: A similar compound without the chiral center.

    2-phenyl-3,4-dihydro-2H-1,4-benzoxazine: A benzoxazine derivative with a phenyl substituent.

Uniqueness

(2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is unique due to its chiral center, which can impart specific stereochemical properties and biological activities. This chiral nature can influence the compound’s interaction with biological targets, making it a valuable molecule for research and development in various fields.

Properties

CAS No.

2694057-45-7

Molecular Formula

C9H12ClNO

Molecular Weight

185.7

Purity

95

Origin of Product

United States

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